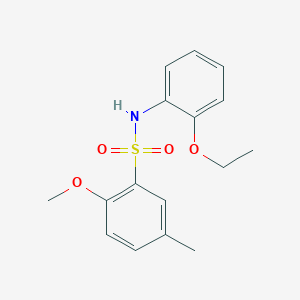
3-fluoro-N-(4-isopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(4-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide class of compounds and possesses a fluoro-substituted aromatic ring.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the inhibition of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn results in the activation of various genes involved in the regulation of cell cycle progression and differentiation. This mechanism of action has been found to be effective in the treatment of various types of cancer such as breast cancer, leukemia, and lymphoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(4-isopropylphenyl)benzamide have been extensively studied. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-fluoro-N-(4-isopropylphenyl)benzamide is its high potency and selectivity towards HDAC enzymes. This makes it an ideal candidate for the development of targeted therapies for various types of cancer. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 3-fluoro-N-(4-isopropylphenyl)benzamide. One of the areas of interest is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of this compound in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted therapies using this compound for the treatment of specific types of cancer is an area of great interest.
Conclusion:
In conclusion, 3-fluoro-N-(4-isopropylphenyl)benzamide is a promising compound with potential therapeutic applications in the treatment of various types of cancer. Its mechanism of action involves the inhibition of HDAC enzymes, which has been found to be effective in inducing apoptosis in cancer cells and suppressing tumor growth. While there are limitations to its use, ongoing research and development of this compound have the potential to lead to the development of targeted therapies for the treatment of cancer.
Synthesemethoden
The synthesis of 3-fluoro-N-(4-isopropylphenyl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(4-isopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong inhibitory activity against a variety of enzymes such as HDAC6, HDAC8, and HDAC10. These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell cycle progression and differentiation.
Eigenschaften
Molekularformel |
C16H16FNO |
|---|---|
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
3-fluoro-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19) |
InChI-Schlüssel |
XSJNCMJVZNGRNT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



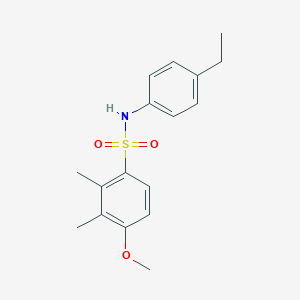



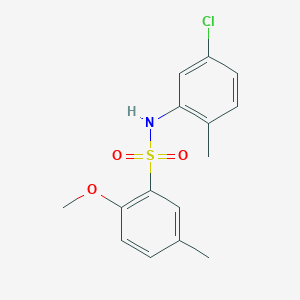
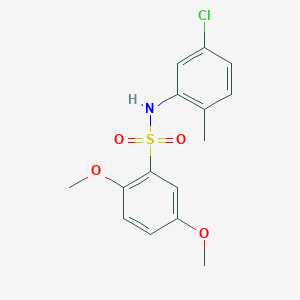
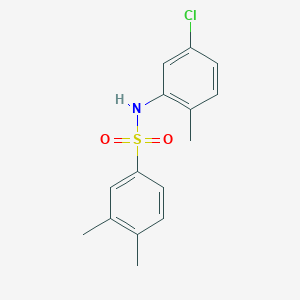
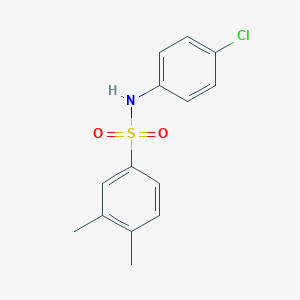
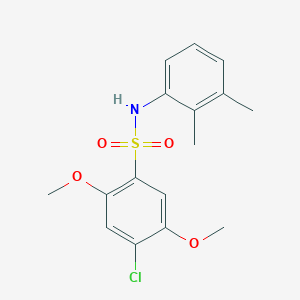
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
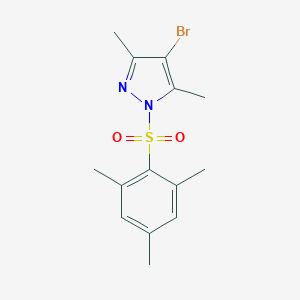
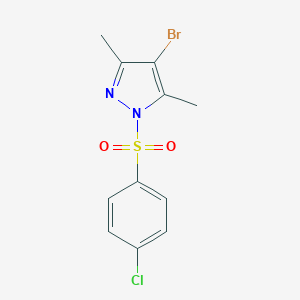
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
